molecular formula C21H31N3O3 B11825153 tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11825153
M. Wt: 373.5 g/mol
InChI Key: WBNYGDNFZHQTNO-UHFFFAOYSA-N
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Description

tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentyl ring, a formylpiperidinyl group, and a pyridinyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H31N3O3

Molecular Weight

373.5 g/mol

IUPAC Name

tert-butyl N-cyclopentyl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C21H31N3O3/c1-21(2,3)27-20(26)24(17-8-4-5-9-17)19-12-11-16(14-22-19)18-10-6-7-13-23(18)15-25/h11-12,14-15,17-18H,4-10,13H2,1-3H3

InChI Key

WBNYGDNFZHQTNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCC1)C2=NC=C(C=C2)C3CCCCN3C=O

Origin of Product

United States

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